Cas no 56062-59-0 (3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)-)

3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)- structure
56062-59-0 structure
Product Name:3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)-
CAS No:56062-59-0
MF:C13H14N2
MW:198.263662815094
CID:366604
PubChem ID:12199687
Update Time:2025-08-05

3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)-
    • 3-Azabicyclo[3.1.0]hexane-1-carbonitrile, 3-(phenylmethyl)- (9CI)
    • 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
    • 3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)
    • 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
    • 3-benzyl-3-aza-bicyclo[3.1.0]hexane-1-carbonitrile
    • 3-Azabicyclo[3.1.0]hexane-1-carbonitrile, 3-(phenylmethyl)-
    • AKOS006306808
    • 56062-59-0
    • 3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile
    • CS-13963
    • BOHSMHNKEIRAEH-UHFFFAOYSA-N
    • 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane
    • DTXSID40480140
    • CS-B0138
    • SCHEMBL9179426
    • Inchi: 1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
    • InChI Key: BOHSMHNKEIRAEH-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC2CC2(C#N)C1

Computed Properties

  • Exact Mass: 198.11600
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.03000
  • LogP: 1.96998

3-Azabicyclo[3.1.0]hexane-1-carbonitrile,3-(phenylmethyl)- Pricemore >>

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